An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Benzoate
An In-depth Technical Guide to the Chemical Properties and Structure of Methyl Benzoate
Methyl benzoate (B1203000) (C₈H₈O₂) is an organic compound, specifically the ester formed from the condensation of benzoic acid and methanol.[1][2] It is a versatile chemical intermediate and is also used in perfumery due to its pleasant, fruity odor.[3] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and reactivity, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Identification
Methyl benzoate consists of a benzene (B151609) ring attached to a methyl ester functional group.[2] Its structure is C₆H₅COOCH₃.[2]
Table 1: Chemical Identifiers for Methyl Benzoate
| Identifier | Value |
| IUPAC Name | methyl benzoate[1] |
| Systematic IUPAC Name | Methyl benzenecarboxylate[2] |
| Chemical Formula | C₈H₈O₂[2] |
| Molar Mass | 136.15 g/mol [1] |
| CAS Number | 93-58-3[2] |
| PubChem CID | 7150[1] |
| SMILES | COC(=O)C1=CC=CC=C1[1] |
| InChI | InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3[2] |
| InChIKey | QPJVMBTYPHYUOC-UHFFFAOYSA-N[1] |
Physicochemical Properties
Methyl benzoate is a colorless, oily liquid at room temperature.[3] It is poorly soluble in water but miscible with many organic solvents.[2]
Table 2: Physicochemical Properties of Methyl Benzoate
| Property | Value |
| Appearance | Colorless, oily liquid[3] |
| Odor | Pleasant, fruity[3] |
| Melting Point | -12 °C[3] |
| Boiling Point | 198-199 °C[3] |
| Density | 1.088 g/mL at 20 °C[3] |
| Solubility in water | 2100 mg/L at 20 °C[1] |
| Refractive Index (n20/D) | 1.516[3] |
| Vapor Density | 4.68 (vs air)[4] |
| Flash Point | 82 °C (180 °F)[2] |
Synthesis of Methyl Benzoate
The most common method for preparing methyl benzoate is through the Fischer esterification of benzoic acid with methanol, using a strong acid as a catalyst.[2][5]
Experimental Protocol: Fischer Esterification of Benzoic Acid
This protocol describes the laboratory-scale synthesis of methyl benzoate.
Materials:
-
Benzoic acid (0.1 mol)[5]
-
Methanol (40 mL)[5]
-
Concentrated sulfuric acid (3.0 mL)[5]
-
5% Sodium carbonate solution[5]
-
Methylene (B1212753) chloride (or other suitable extraction solvent)[5]
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask, add 0.1 mol of benzoic acid and 40 mL of methanol.[5]
-
Carefully add 3.0 mL of concentrated sulfuric acid to the mixture while swirling.[5]
-
Add a few boiling chips and attach a reflux condenser.
-
Heat the mixture to reflux and maintain for 1-2 hours.[5]
-
After cooling, transfer the mixture to a separatory funnel.
-
Add 50 mL of methylene chloride and 50 mL of water. Shake and separate the layers.
-
Wash the organic layer with 25 mL of 5% sodium carbonate solution to neutralize any unreacted acid.[5]
-
Wash the organic layer with 25 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and remove the solvent by distillation.
-
Purify the resulting methyl benzoate by fractional distillation.
Fischer Esterification of Benzoic Acid
Chemical Reactivity
The reactivity of methyl benzoate is characterized by reactions at the aromatic ring and the ester group.
Electrophilic Aromatic Substitution
The ester group is a deactivating, meta-directing group for electrophilic aromatic substitution. A common example is the nitration of methyl benzoate.[2]
Experimental Protocol: Nitration of Methyl Benzoate
This protocol outlines the nitration of methyl benzoate to produce methyl 3-nitrobenzoate.
Materials:
-
Methyl benzoate (1.5 moles)[6]
-
Concentrated sulfuric acid (400 cc)[6]
-
Concentrated nitric acid (1.96 moles)[6]
-
Ice
-
Methanol (for recrystallization)
-
Round-bottom flask with a mechanical stirrer
-
Dropping funnel
-
Beaker
-
Buchner funnel
Procedure:
-
In a 2-liter round-bottom flask equipped with a mechanical stirrer, cool 400 cc of concentrated sulfuric acid to 0°C.[6]
-
Add 1.5 moles of pure methyl benzoate to the cooled sulfuric acid.[6]
-
Prepare a nitrating mixture by carefully adding 1.96 moles of concentrated nitric acid to 125 cc of concentrated sulfuric acid. Cool this mixture.[6]
-
Slowly add the nitrating mixture to the methyl benzoate solution using a dropping funnel, while maintaining the temperature between 5-15°C with an ice bath. This addition should take about one hour.[6]
-
After the addition is complete, stir the mixture for another 15 minutes.[6]
-
Pour the reaction mixture onto 1300 g of cracked ice.[6]
-
The solid methyl 3-nitrobenzoate will precipitate. Filter the product using a Buchner funnel and wash with cold water.[6]
-
Recrystallize the crude product from methyl alcohol to obtain pure methyl m-nitrobenzoate.[6]
Nitration of Methyl Benzoate
Nucleophilic Acyl Substitution
The carbonyl carbon of the ester group is susceptible to nucleophilic attack. A key reaction is hydrolysis, which can be either acid or base-catalyzed, to yield benzoic acid and methanol.[2][7]
Spectroscopic Characterization
Spectroscopic techniques are crucial for the identification and characterization of methyl benzoate.
Table 3: Spectroscopic Data for Methyl Benzoate
| Technique | Key Features |
| ¹H NMR | Aromatic protons (multiplets), Methyl protons (singlet)[8] |
| ¹³C NMR | Carbonyl carbon (~164 ppm), Aromatic carbons, Methyl carbon (~53 ppm)[9] |
| IR Spectroscopy | Strong C=O stretch (ester), C-O stretch, Aromatic C-H and C=C stretches[10] |
Safety and Handling
Methyl benzoate is a combustible liquid and is harmful if swallowed.[11][12] It is important to handle it in a well-ventilated area and wear appropriate personal protective equipment, including gloves and safety glasses.[13] It is incompatible with strong oxidizing agents, strong acids, and strong bases.[3]
Table 4: Safety Information for Methyl Benzoate
| Hazard | Description |
| Flammability | Combustible liquid[11] |
| Toxicity | Harmful if swallowed (Acute toxicity, oral, Category 4)[11] |
| Incompatibility | Strong oxidizing agents, strong acids, strong bases[3] |
| Storage | Store in a cool, dry, well-ventilated area away from heat and ignition sources[13] |
References
- 1. Methyl Benzoate | C6H5COOCH3 | CID 7150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl benzoate - Wikipedia [en.wikipedia.org]
- 3. Methyl benzoate | 93-58-3 [chemicalbook.com]
- 4. 苯甲酸甲酯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. What is the reaction rate of Methyl Benzoate in different reactions? - Blog [evergreensinochem.com]
- 8. Methyl benzoate (93-58-3) 1H NMR [m.chemicalbook.com]
- 9. aiinmr.com [aiinmr.com]
- 10. proprep.com [proprep.com]
- 11. Methyl Benzoate SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 13. fishersci.com [fishersci.com]
